3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Introduction: The hydroxyphenyl, methoxyphenyl, and pyridinylmethyl groups are introduced through various substitution reactions.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes are carefully designed to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridinylmethyl group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Saturated derivatives of the original compound.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.
Medicine
The compound is explored for its potential medicinal properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern and the resulting chemical properties
Properties
Molecular Formula |
C24H20N4O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H20N4O3/c1-31-17-8-4-7-16(12-17)23-20-21(18-9-2-3-10-19(18)29)26-27-22(20)24(30)28(23)14-15-6-5-11-25-13-15/h2-13,23,29H,14H2,1H3,(H,26,27) |
InChI Key |
CFXWCVUCLKVAEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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